Product packaging for PEG3-O-CH2COOH(Cat. No.:CAS No. 51951-05-4)

PEG3-O-CH2COOH

Cat. No.: B3178352
CAS No.: 51951-05-4
M. Wt: 208.21 g/mol
InChI Key: NUAYEVLSVMOUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Polyethylene Glycol (PEG) Derivatives in Modern Science

Polyethylene glycol (PEG) and its derivatives are synthetic, water-soluble polymers that have become cornerstones in various scientific and medical applications due to their biocompatibility and non-toxic nature. creativepegworks.com

The journey of Polyethylene Glycol (PEG) in the scientific realm began in the 1970s, with initial research focusing on its ability to be conjugated to proteins to extend their circulation time in the body and reduce their immunogenicity. chempep.com A landmark moment came in 1990 with the FDA approval of Adagen, the first PEGylated protein product, for treating severe combined immunodeficiency disease. frontiersin.orgcaldic.com This paved the way for the development of other PEGylated therapeutics. frontiersin.org By the mid-1950s, PEG was already being used for creating two-phase aqueous systems for purification processes. acs.org The 1990s saw the advent of monodisperse PEG linkers, which have defined molecular weights and terminal functionalities, allowing for more precise bioconjugation strategies. chempep.com In materials science, PEG has been utilized for surface modification to control electroosmosis and in the formation of hydrogels for applications like cell encapsulation and drug delivery. acs.orgsigmaaldrich.com Hydrogels, which are three-dimensional polymer networks, have a history dating back to 1894, with significant advancements in the mid-20th century leading to products like Ivalon and pHEMA. biochempeg.com

PEG linkers are crucial in modern pharmacology and biotechnology, serving as flexible spacers to connect various molecules. chempep.com Their primary role is in "PEGylation," the process of attaching PEG chains to drugs, proteins, or nanoparticles. creativepegworks.comfrontiersin.org This modification offers several advantages, including increased water solubility, which is vital for drugs with poor solubility. frontiersin.orgbroadpharm.com PEG linkers also enhance the stability of proteins and enzymes and prolong the circulation time of therapeutic molecules in the bloodstream by increasing their molecular weight and protecting them from enzymatic degradation, thereby reducing clearance by the immune system. creativepegworks.comfrontiersin.orgbroadpharm.com This leads to more effective and longer-lasting drug effects. creativepegworks.com

In the realm of drug delivery, PEG linkers are integral to the development of Antibody-Drug Conjugates (ADCs), where they connect a cytotoxic drug to a monoclonal antibody, and in nanoparticle-based delivery systems, such as the lipid nanoparticles used in mRNA vaccines. broadpharm.com The flexibility of the PEG chain and the ability to functionalize its ends with different reactive groups allow for the creation of sophisticated drug delivery vehicles, including cleavable and non-cleavable linker systems in ADCs. chempep.com These linkers are also employed in the synthesis of PROTACs (Proteolysis-targeting chimeras), which are designed to degrade specific target proteins within cells. biorbyt.commedchemexpress.com

Chemical Structure and Nomenclature of HO-Peg3-CH2COOH

HO-Peg3-CH2cooh is a discrete PEG (dPEG®) reagent, meaning it has a specific, single molecular weight rather than a range. sigmaaldrich.com This precision is critical for reproducible and predictable results in sensitive applications.

Identifier Value Source
CAS Number 51951-05-4 biochempeg.comachemblock.comhuatengsci.com
Molecular Formula C8H16O6 biochempeg.comachemblock.comhuatengsci.com
Molecular Weight 208.21 g/mol biochempeg.comhuatengsci.comarctomsci.com
Appearance Liquid or Solid/Semi-solid sigmaaldrich.compu-kang.com

The compound is often referred to by its synonym, Triethylene Glycol Monoglycolide. biochempeg.comhuatengsci.com This name highlights its core structure, which is based on triethylene glycol. Triethylene glycol itself is a viscous, colorless, and odorless liquid. wikipedia.org

The systematic IUPAC name for this compound is 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)acetic acid. biochempeg.comachemblock.comsigmaaldrich.commedkoo.com This name precisely describes the molecular structure, indicating an acetic acid group attached to a chain of three repeating ethylene (B1197577) oxide units, with a terminal hydroxyl group.

Rationale for Research on HO-Peg3-CH2COOH as a Bifunctional Compound

The primary reason for the extensive research and application of HO-Peg3-CH2cooh lies in its bifunctional nature. It possesses two different reactive functional groups at opposite ends of the molecule: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group.

The hydrophilic PEG spacer provides excellent water solubility and biocompatibility. chempep.com The terminal hydroxyl group can react with electrophiles such as esters and carbonyls, while the carboxylic acid group can react with amines and alcohols. This dual reactivity allows it to act as a versatile linker, covalently connecting two different molecules.

This characteristic is particularly valuable in:

Drug Delivery: Linking therapeutic agents to targeting moieties like antibodies to create ADCs, or incorporating them into nanoparticle systems. biochempeg.com

Bioconjugation: Attaching molecules to proteins, peptides, or nucleic acids to modify their properties. biochempeg.com

PROTACs: Serving as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. biorbyt.combiochempeg.com

Materials Science: Used in the synthesis of new materials and functional coatings. biochempeg.comhuatengsci.com For example, it can be used for crosslinking polymers.

The defined length of the PEG3 chain offers specific spacing and flexibility between the conjugated molecules, which can be crucial for maintaining the biological activity of each component. This combination of features makes HO-Peg3-CH2cooh a powerful tool for innovation in medical research, nanotechnology, and new materials development. biochempeg.comhuatengsci.com

Dual Functionality: Hydroxyl and Carboxyl Groups

The defining feature of HO-Peg3-CH2COOH is its heterobifunctional nature, possessing both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group at opposite ends of the PEG chain. This dual functionality allows for sequential and specific chemical modifications.

The carboxyl group can be activated to react with nucleophiles such as amines, forming stable amide bonds. This is a common strategy for conjugating the linker to proteins, peptides, or other molecules bearing amine functionalities. google.com Conversely, the hydroxyl group can undergo a variety of chemical transformations. For instance, it can be oxidized to an aldehyde for subsequent reactions or can react with electrophiles. This orthogonal reactivity of the two functional groups is a cornerstone of its utility, enabling the precise and controlled assembly of complex molecular architectures.

This controlled, stepwise conjugation is essential in the synthesis of bioconjugates, where specific attachment points are necessary to maintain the biological activity of the conjugated molecules. biochempeg.com The ability to selectively react one functional group while leaving the other intact for a subsequent reaction step is a powerful tool for chemists.

Role as a PROTAC Linker and its Implications

Perhaps the most prominent application of HO-Peg3-CH2COOH is its use as a linker in the design and synthesis of PROTACs. medkoo.compu-kang.comtargetmol.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. chemsrc.commedchemexpress.com A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. chemsrc.comnih.gov

The linker is a critical determinant of a PROTAC's efficacy. Its length, flexibility, and chemical composition can significantly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG3 chain in HO-Peg3-CH2COOH provides a flexible and hydrophilic spacer, which can be advantageous in achieving the optimal orientation and distance between the two recruited proteins.

Research has shown that the length of the PEG linker can impact the degradation efficiency and selectivity of PROTACs. For instance, studies comparing PROTACs with different PEG linker lengths have demonstrated that even minor variations can lead to significant differences in the degradation of target proteins. nih.gov The HO-Peg3-CH2COOH linker, with its specific length and properties, has been successfully incorporated into various PROTACs, facilitating the degradation of a range of target proteins. targetmol.com The dual functionality of HO-Peg3-CH2COOH allows for the convenient and directional attachment of the target protein ligand and the E3 ligase ligand, making it a valuable building block in the construction of these targeted protein degraders. biochempeg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O6 B3178352 PEG3-O-CH2COOH CAS No. 51951-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h9H,1-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAYEVLSVMOUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901226876
Record name 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51951-05-4
Record name 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51951-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Modifications of Ho Peg3 Ch2cooh

Synthetic Routes for HO-Peg3-CH2COOH

The synthesis of heterobifunctional PEG derivatives like HO-Peg3-CH2COOH relies on principles of PEG chemistry, often requiring selective modification of a symmetric precursor.

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs. wikipedia.orgbachem.com This modification can enhance the therapeutic properties of biomolecules by increasing their solubility, extending their circulation half-life by reducing renal clearance, and decreasing their immunogenicity and antigenicity. wikipedia.orgbiosyn.comeuropeanpharmaceuticalreview.com The PEG polymer acts as a protective shield, masking the conjugated molecule from proteolytic enzymes and the host's immune system. biosyn.comeuropeanpharmaceuticalreview.com

The synthesis of PEG derivatives for conjugation begins with the activation of the terminal hydroxyl groups of a PEG polymer. bachem.com For linear, symmetrical PEGs (HO-PEG-OH), this often involves an asymmetric activation of one hydroxyl group to enable heterobifunctionalization. mdpi.comresearchgate.net Common techniques for activating hydroxyl groups include reacting the PEG polymer with reagents that introduce more reactive functionalities, such as anhydrides, acid chlorides, chloroformates, and carbonates. wikipedia.org The development of "second generation" PEGylation has introduced more specific functional groups like aldehydes, esters, and amides for controlled, site-specific conjugation. wikipedia.orgeuropeanpharmaceuticalreview.com

The synthesis of a discrete, short-chain heterobifunctional PEG such as HO-Peg3-CH2COOH requires precise control to avoid the formation of symmetric byproducts and to ensure a uniform chain length (monodispersity). A common strategy involves a two-step process starting from triethylene glycol.

One prevalent pathway involves the selective oxidation of one of the terminal hydroxyl groups of triethylene glycol. However, strong oxidizing agents can risk degrading the PEG chain, leading to an increase in polydispersity. google.com A more controlled approach is the Williamson ether synthesis. This method involves the reaction of a deprotonated triethylene glycol (acting as an alkoxide) with a protected halo-acetic acid, such as ethyl bromoacetate. This reaction forms an ester-terminated PEG derivative. The subsequent hydrolysis of the ester group under basic or acidic conditions yields the desired carboxylic acid terminus, leaving the other hydroxyl group intact.

A representative synthetic scheme is outlined below:

Monoprotection of Triethylene Glycol: One of the hydroxyl groups of triethylene glycol is protected with a suitable protecting group (e.g., trityl or t-butyldimethylsilyl) to ensure only the other hydroxyl group reacts in the subsequent step.

Alkylation: The remaining free hydroxyl group is deprotonated with a strong base (e.g., sodium hydride) and reacted with an alkylating agent containing a protected carboxyl group, such as t-butyl bromoacetate. This forms the ether linkage.

Deprotection: Both the hydroxyl and carboxyl protecting groups are removed in successive or concurrent steps to yield the final product, HO-Peg3-CH2COOH.

Solid-phase synthesis offers an alternative, chromatography-free method for producing monodisperse PEGs, which is particularly advantageous for short-chain derivatives. nih.gov This technique involves sequentially adding ethylene (B1197577) glycol units to a resin-bound starter molecule, allowing for precise control over the final chain length and terminal functionalities. nih.gov

Derivatization Strategies for the Hydroxyl Group

The terminal hydroxyl group of HO-Peg3-CH2COOH is a versatile handle for introducing a wide array of functionalities, allowing for the construction of more complex molecular architectures. The carboxylic acid group is typically protected or reacted first before modification of the hydroxyl group.

The hydroxyl group can be converted into an ether linkage, most commonly through the Williamson ether synthesis. acs.org This reaction involves deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or another electrophile with a good leaving group (e.g., a tosylate or mesylate). nih.gov

Table 1: Reagents for Ether Formation

Reagent Type Example Resulting Linkage
Alkyl Halide Propargyl Bromide Propargyl Ether

This strategy is fundamental in building longer or more complex PEG chains and introducing functionalities like alkyne groups for "click chemistry". acs.orgnih.gov

Esterification is a direct and widely used method to modify the hydroxyl group of PEG derivatives. tandfonline.com This reaction typically involves coupling the hydroxyl group with a carboxylic acid. nih.gov To facilitate the reaction, which can be slow, especially with sterically hindered acids, a coupling agent such as dicyclohexylcarbodiimide (DCC) is often used, sometimes with a catalyst like 4-dimethylaminopyridine (DMAP). tandfonline.com Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides can be used. researchgate.net

Table 2: Common Esterification Methods

Method Key Reagents Reaction Conditions
DCC/DMAP Coupling Carboxylic Acid, DCC, DMAP Room temperature
Acyl Chloride Acyl Chloride, Base (e.g., Pyridine) Mild conditions

The resulting ester bond can be designed to be stable or cleavable depending on the specific application requirements.

A urethane (or carbamate) linkage is formed by the reaction of the terminal hydroxyl group with an isocyanate (-NCO) group. researchgate.netnih.gov This polyaddition reaction is the basis for polyurethane synthesis. nih.gov The reaction proceeds readily, often at moderate temperatures, and can be catalyzed by compounds such as dibutyltin dilaurate (DBTL) to increase the reaction rate and selectivity. nih.gov

This derivatization is particularly useful for creating PEG-based polyurethane networks or for conjugating PEG linkers to molecules containing isocyanate groups. rsc.orgmdpi.com The reactivity of the isocyanate allows for efficient coupling under mild conditions. nih.gov

Table 3: Urethane Formation Reaction

Reactant 1 Reactant 2 Linkage Formed

This reaction is highly efficient and forms a stable urethane bond, making it a robust method for conjugation and polymer synthesis. researchgate.net

Carboxyl Group Activation and Conjugation Chemistry

The carboxylic acid moiety of HO-Peg3-CH2COOH is a focal point for a variety of conjugation strategies, most notably through the formation of stable amide and ester linkages. These reactions typically require the activation of the carboxyl group to enhance its electrophilicity and facilitate reaction with nucleophiles.

The formation of a stable amide bond is a cornerstone of bioconjugation, and the carboxyl group of HO-Peg3-CH2COOH can be readily coupled with primary amines in the presence of specific activating agents. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely employed for this purpose. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by a primary amine, resulting in the formation of an amide bond.

To improve the efficiency of the coupling reaction and minimize side reactions, EDC is often used in conjunction with an additive. One common additive is N-hydroxysuccinimide (NHS), which reacts with the O-acylisourea intermediate to form a more stable NHS ester. This two-step, one-pot process is a mainstay in bioconjugation. Another highly effective coupling additive is 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). The use of HATU as an activating agent is known to be rapid and efficient, often leading to high yields of the desired amide product with minimal purification challenges.

The general reaction scheme for the EDC/HATU mediated amide bond formation is presented below:

Table 1: Key Reagents in Amide Bond Formation

ReagentFull NameRole
HO-Peg3-CH2COOH2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)acetic acidHeterobifunctional PEG linker
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarboxyl activating agent
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateCoupling additive
Primary AmineR-NH2Nucleophile

The carboxylic acid of HO-Peg3-CH2COOH can also undergo esterification with alcohols to form ester linkages. The classic Fischer esterification method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of water yields the ester. masterorganicchemistry.com

Alternative methods for esterification that proceed under milder conditions are also available and may be preferable when dealing with sensitive substrates. These can include the use of coupling agents similar to those used in amide bond formation.

A particularly important application of the carboxyl group of HO-Peg3-CH2COOH is its conversion to an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive intermediates that readily and specifically react with primary amines at physiological to slightly alkaline pH to form stable amide bonds. biochempeg.com This reactivity makes them invaluable tools for bioconjugation, enabling the covalent attachment of the PEG linker to proteins, antibodies, and other biomolecules.

The formation of the NHS ester is typically achieved by reacting HO-Peg3-CH2COOH with NHS in the presence of a carbodiimide (B86325) coupling agent like EDC. The resulting HO-Peg3-CH2-CO-NHS can then be isolated and used in a subsequent step to conjugate to a target molecule containing a primary amine.

Table 2: Comparison of Carboxyl Group Conjugation Chemistries

Conjugation ChemistryKey ReagentsBond FormedKey Features
Amide Bond FormationEDC, HATU, Primary AmineAmideHighly stable bond, efficient reaction with activating agents.
Ester FormationAlcohol, Acid CatalystEsterReversible reaction, can be driven to completion.
NHS Ester FormationNHS, EDCAmide (in subsequent reaction)Forms amine-reactive intermediate for bioconjugation.

Chemo- and Regioselective Functionalization Approaches

The presence of two distinct functional groups on HO-Peg3-CH2COOH opens up possibilities for chemo- and regioselective modifications, allowing for the construction of complex and well-defined molecular architectures. These strategies are crucial for the synthesis of advanced bioconjugates and multifunctional materials.

Orthogonal protection strategies are fundamental to the selective functionalization of heterobifunctional molecules like HO-Peg3-CH2COOH. This approach involves the use of protecting groups for each of the functional moieties (hydroxyl and carboxyl) that can be removed under different, non-interfering conditions. This allows for the selective deprotection and subsequent reaction of one functional group while the other remains protected.

For instance, the hydroxyl group can be protected with a group that is stable to the conditions required for carboxyl group activation and conjugation. Subsequently, the protecting group on the hydroxyl can be removed to allow for its modification, independent of the newly formed linkage at the carboxyl terminus. A variety of protecting groups are available for both hydroxyl and carboxyl functions, each with its own specific deprotection conditions, enabling a high degree of synthetic flexibility.

A general synthetic scheme illustrating this concept is as follows:

Protect the hydroxyl group of HO-Peg3-CH2COOH.

Activate and conjugate the free carboxylic acid group.

Deprotect the hydroxyl group.

Functionalize the newly liberated hydroxyl group.

This stepwise approach ensures the site-specific modification of the PEG linker.

The principles of orthogonal protection and selective deprotection are central to the controlled functionalization of multifunctional PEGs. nih.govmdpi.com By employing a toolbox of protecting groups with distinct removal conditions, it is possible to sequentially introduce different functionalities onto a PEG scaffold.

For a heterobifunctional PEG such as HO-Peg3-CH2COOH, this allows for a programmed, multi-step synthesis. For example, after the initial conjugation at the carboxyl end, the now-free hydroxyl group can be converted into a different reactive moiety, such as an azide or an alkyne, for use in "click chemistry" reactions. nih.gov This creates a heterotrifunctional molecule from a heterobifunctional precursor.

This level of control is essential for the construction of sophisticated drug delivery systems, where a single PEG linker may be required to connect a targeting ligand, a therapeutic agent, and an imaging probe. The ability to selectively and sequentially modify the termini of the PEG linker is what makes molecules like HO-Peg3-CH2COOH such powerful tools in the field of medicinal chemistry and materials science.

Analytical Techniques for Characterization of HO-Peg3-CH2COOH and its Derivatives

A comprehensive characterization of HO-Peg3-CH2COOH and its subsequent derivatives is crucial to ensure purity, confirm structural integrity, and determine molecular weight distribution. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of HO-Peg3-CH2COOH and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of HO-Peg3-CH2COOH exhibits characteristic signals corresponding to the different proton environments within the molecule. The protons of the ethylene glycol backbone typically appear as a complex multiplet in the range of 3.5 to 3.8 ppm. The methylene protons adjacent to the terminal hydroxyl group can be distinguished from the other backbone protons. The protons of the methylene group alpha to the carboxylic acid (–O–CH₂–CH₂–COOH) and the methylene group beta to the carboxylic acid (–O–CH₂–CH₂–COOH) will have distinct chemical shifts, typically around 3.7 ppm and 2.6 ppm, respectively. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For propanoic acid, the carbonyl carbon (C=O) typically resonates at the most downfield position, often above 170 ppm. The carbon atoms of the ethylene glycol units (–O–CH₂–CH₂–O–) usually appear in the region of 60-70 ppm. The chemical shifts of the carbon atoms are influenced by their proximity to the electronegative oxygen atoms, with a decreasing effect as the distance from the oxygen atoms increases agilent.com.

A hypothetical assignment of the key ¹H and ¹³C NMR chemical shifts for HO-Peg3-CH2COOH is presented in the table below. Actual values can vary based on the solvent and other experimental conditions.

Assignment Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
HO-CH ₂-~3.6 - 3.7~61
-O-CH ₂-CH ₂-O- (PEG backbone)~3.5 - 3.7~70
-O-CH ₂-CH₂-COOH~3.7~68
-O-CH₂-CH ₂-COOH~2.6~35
-COOH Variable (often broad)-
-C OOH-~175

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the identity of HO-Peg3-CH2COOH and its derivatives. Due to the polar and non-volatile nature of PEG compounds, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

Electrospray Ionization (ESI-MS): ESI-MS is particularly well-suited for analyzing polar molecules like carboxylated PEGs. In positive ion mode, protonated molecules [M+H]⁺ or adducts with alkali metal cations like sodium [M+Na]⁺ and potassium [M+K]⁺ are frequently observed. In negative ion mode, deprotonated molecules [M-H]⁻ are detected. The fragmentation patterns of these ions can provide valuable structural information. For instance, the presence of carboxylic acid groups can be confirmed not only by the molecular weight but also by the specific fragment ions formed during tandem mass spectrometry (MS/MS) experiments nih.gov. The fragmentation behavior of carboxylated PEGs differs from their non-carboxylated counterparts, allowing for their differentiation nih.gov.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is an excellent technique for the analysis of polymers, providing an absolute measurement of the molecular weight of individual polymer chains elsevierpure.com. This allows for the determination of the repeating unit and the confirmation of end-group functionalities. For short-chain PEGs, MALDI-TOF MS can resolve individual oligomers, providing a detailed picture of the sample's composition and purity chromatographyonline.com. The choice of matrix and cationizing agent is critical for successful MALDI-TOF analysis of PEGs elsevierpure.com.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of polymers, including PEG derivatives chromatographyonline.com. GPC separates molecules based on their hydrodynamic volume in solution. For a monodisperse compound like HO-Peg3-CH2COOH, GPC should ideally show a single, sharp peak, confirming its uniform size.

The choice of mobile phase and column is crucial for accurate GPC analysis of PEGs. Tetrahydrofuran (THF) is a common eluent for organic GPC, often used with styrene-divinylbenzene-based columns chromatographyonline.com. However, issues such as distorted peak shapes can sometimes occur with PEGs in THF chromatographyonline.com. Aqueous GPC, using water with a small amount of salt as the mobile phase, can be an advantageous alternative, often providing good resolution of PEG oligomers, especially with modern column packings chromatographyonline.com. For low molecular weight PEGs, careful sample preparation is necessary, and mild heating can aid in dissolution chromatographyonline.com.

Below is a table summarizing typical GPC conditions for the analysis of low molecular weight PEG derivatives.

Parameter Typical Conditions
Columns High-efficiency columns suitable for low molecular weight polymers (e.g., PLgel 5 µm MIXED-D) agilent.com
Mobile Phase Tetrahydrofuran (THF) or Dimethylformamide (DMF) with 0.1% LiBr for organic GPC; Water with salt (e.g., 0.1 M NaNO₃) for aqueous GPC agilent.com
Flow Rate 1.0 mL/min
Temperature Ambient or slightly elevated (e.g., 50 °C) agilent.com
Detector Differential Refractive Index (DRI) is common for PEGs.
Calibration Narrow molecular weight PEG or PEO standards.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of HO-Peg3-CH2COOH and its derivatives. Due to the polar nature of this compound, reversed-phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) are the most relevant modes.

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For highly polar compounds like HO-Peg3-CH2COOH, retention on traditional C18 columns can be challenging, often requiring highly aqueous mobile phases nih.gov. The separation of PEG homologs can be achieved on core-shell C18 columns with acetonitrile/water gradients mdpi.com. The retention time of PEGylated molecules in RP-HPLC is influenced by both the peptide/molecule it is attached to and the length of the PEG chain, with longer PEG chains generally leading to increased retention times nih.gov.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds that are poorly retained in RP-HPLC polylc.comnih.gov. HILIC utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of water nih.govagilent.com. Under these conditions, a water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. HILIC can be effectively used to determine the content of polyethylene glycol in various formulations sielc.com.

The following table outlines typical starting conditions for HPLC analysis of polar PEG derivatives. Method development and optimization are usually required for specific applications.

Parameter Reversed-Phase HPLC (RP-HPLC) Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase C18, C8, or polar-embedded phasesSilica, Amide, Diol, Zwitterionic
Mobile Phase Gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid.Gradient of acetonitrile and water/aqueous buffer. High initial organic content.
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) due to the lack of a strong UV chromophore in the PEG backbone.ELSD or MS.

Advanced Applications of Ho Peg3 Ch2cooh in Bioconjugation and Targeted Delivery Systems

PEGylation of Biomolecules utilizing HO-Peg3-CH2COOH

The heterobifunctional nature of HO-Peg3-CH2COOH allows for directed conjugation strategies. The carboxylic acid (-COOH) group can be chemically activated to form a reactive ester, which readily couples with primary amine groups on proteins and peptides. The hydroxyl (-OH) group typically remains inert during this process, serving as a hydrophilic terminus or as a potential site for subsequent modifications if needed.

Strategies for Protein and Peptide PEGylation

The primary targets for PEGylation on proteins and peptides are the amine groups of the N-terminal amino acid and the side chains of lysine residues. The specific strategy employed determines the location and extent of PEG attachment, which in turn influences the biological activity and physicochemical properties of the resulting conjugate.

Site-specific modification at the N-terminus is often desirable to preserve the biological activity of a protein, especially if lysine residues are located within the active site or receptor-binding domains. This selectivity can be achieved by leveraging the difference in acidity (pKa) between the N-terminal α-amino group (pKa ≈ 7.6–7.8) and the ε-amino groups of lysine side chains (pKa ≈ 10.1–10.5) frontiersin.orgnih.gov.

To utilize HO-Peg3-CH2COOH for N-terminal PEGylation, its carboxyl group is first activated, commonly using carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS ester biochempeg.comcreativepegworks.com. The conjugation reaction is then performed under mildly acidic to neutral pH conditions (pH 6.5-7.5) nih.gov. At this pH, the N-terminal amine is largely deprotonated and thus more nucleophilic and reactive than the lysine side chains, which remain mostly protonated and unreactive frontiersin.orgnih.gov. This pH-controlled approach allows for a highly selective, single PEG chain attachment at the N-terminus of the biomolecule frontiersin.org.

When site-specificity is less critical, or when a higher degree of PEGylation is desired, lysine residues serve as effective targets. Proteins typically present multiple lysine residues on their surface, providing numerous potential sites for PEG attachment scielo.br.

PEGylation StrategyTarget ResidueKey ReagentsOptimal pHOutcome
N-terminal PEGylation N-terminal α-AmineActivated HO-Peg3-CH2COOH (e.g., with EDC/NHS)6.5–7.5Site-specific, mono-PEGylated conjugate
Lysine PEGylation Lysine ε-AmineActivated HO-Peg3-CH2COOH (e.g., with EDC/NHS)7.0–9.0Random, potentially multi-PEGylated conjugate mixture

This interactive table summarizes the key differences between N-terminal and Lysine PEGylation strategies using an activated HO-Peg3-CH2COOH linker.

An alternative to amine-reactive chemistry is the targeting of carboxyl groups found on the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues, or at the C-terminus of the protein. This approach is useful when amine groups are essential for the protein's function.

This strategy, however, requires a different class of PEG reagent than HO-Peg3-CH2COOH. The conjugation is achieved by using a PEG derivative with a terminal amine group (PEG-Amine) jenkemusa.com. The protein's carboxyl groups are activated using a carbodiimide such as EDC, which facilitates the formation of a stable amide bond with the PEG-Amine creativepegworks.comjenkemusa.comnih.gov. The reaction is typically performed under acidic conditions (pH 4.5-5.5) where the protein's amino groups are protonated and unreactive, preventing unwanted cross-linking creativepegworks.com. Therefore, while this is a valid PEGylation strategy, HO-Peg3-CH2COOH is not the appropriate linker for this specific chemical approach.

Enhancement of Pharmacokinetic and Pharmacodynamic Profiles

PEGylation is a well-established method for improving the pharmacokinetic (PK) and pharmacodynamic (PD) properties of therapeutic biomolecules tandfonline.comnih.gov. The attachment of PEG chains, even short ones like the PEG3 unit in HO-Peg3-CH2COOH, increases the hydrodynamic radius of the molecule biorxiv.orgoup.com. This increased size is a critical factor in extending the therapeutic's circulation time in the bloodstream creativepegworks.comhuatengsci.com.

Pharmacokinetic ParameterEffect of PEGylationRationale
Plasma Half-life (t½) IncreasedReduced renal clearance due to larger hydrodynamic size.
Area Under the Curve (AUC) IncreasedSlower clearance leads to greater total drug exposure over time.
Volume of Distribution (Vd) DecreasedThe larger conjugate is more confined to the bloodstream.
Systemic Clearance (CL) DecreasedReduced elimination by the kidneys and other metabolic pathways.

This interactive table outlines the general effects of PEGylation on key pharmacokinetic parameters.

Impact on Immunogenicity and Proteolytic Stability

A major challenge for therapeutic proteins is their potential to be recognized as foreign by the immune system, leading to an immunogenic response researchgate.net. PEGylation can mitigate this issue by creating a hydrophilic shield around the protein creativepegworks.commdpi.com. The flexible PEG chain masks antigenic epitopes on the protein's surface, preventing their recognition by immune cells and antibodies creativepegworks.comresearchgate.net. While high molecular weight PEGs can sometimes elicit anti-PEG antibodies, short-chain linkers like PEG3 are generally considered to have lower immunogenicity frontiersin.orgnih.gov.

Furthermore, the PEG shield provides steric hindrance that physically blocks the approach of proteolytic enzymes creativepegworks.commdpi.comharvard.edu. This protection against enzymatic degradation significantly enhances the protein's stability in vivo harvard.edunih.gov. Studies have shown a direct link between PEG-based stabilization and enhanced resistance to proteolysis, even with relatively short PEG oligomers harvard.edu. By increasing both conformational and proteolytic stability, conjugation with HO-Peg3-CH2COOH can ensure that the therapeutic protein remains intact and active for a longer duration in the body nih.govuliege.be.

Integration into Antibody-Drug Conjugates (ADCs)

Linker Design and Stability Considerations in ADCs

The design of the linker in an ADC is a balancing act between stability in systemic circulation and efficient cleavage at the target site. A linker like HO-Peg3-CH2COOH offers several advantageous properties. The polyethylene glycol (PEG) component increases the hydrophilicity of the ADC, which can help to mitigate the aggregation often caused by hydrophobic drug payloads. nih.gov This improved solubility and stability can lead to better manufacturing processes and more predictable pharmacokinetics.

The stability of an ADC is influenced by the site of conjugation on the antibody, the chemical nature of the linker, and the payload itself. nih.gov For linkers, stability is often assessed by in vitro incubation in plasma or whole blood, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) to detect any premature release of the drug. nih.gov While specific stability data for ADCs utilizing a HO-Peg3-CH2COOH linker is not extensively published, the general principles of PEG-based linkers suggest that the ether and carbon-carbon bonds within the triethylene glycol backbone are highly stable in the bloodstream, preventing unwanted degradation. The terminal carboxyl and hydroxyl groups provide handles for conjugation to the antibody and the drug, respectively, through stable amide or ester bonds.

Table 1: Factors Influencing the Stability of Antibody-Drug Conjugates

FactorInfluence on StabilityKey Considerations
Linker Chemistry The type of chemical bonds within the linker determines its susceptibility to cleavage in circulation.Ether and alkyl chains are generally stable, while certain ester or hydrazone bonds can be designed for specific cleavage conditions.
Conjugation Site The amino acid residue on the antibody to which the linker is attached can affect the steric hindrance and local chemical environment, influencing linker stability.Cysteine and lysine are common conjugation sites. Site-specific conjugation can lead to more homogeneous and stable ADCs.
Drug Payload The physicochemical properties of the drug, particularly its hydrophobicity, can impact the overall stability and aggregation propensity of the ADC.Hydrophilic linkers like those containing PEG can help to counteract the hydrophobicity of the payload.
Drug-to-Antibody Ratio (DAR) A higher number of conjugated drug molecules can increase the hydrophobicity and potential for aggregation, which may decrease stability.Optimal DAR is typically between 2 and 4 to balance potency and stability.

Site-Specific Conjugation Strategies within ADCs

Traditional methods of conjugating drugs to antibodies often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to unpredictable pharmacokinetics and a narrow therapeutic window. Site-specific conjugation methods aim to produce homogeneous ADCs with a defined DAR and precise drug placement.

The HO-Peg3-CH2COOH linker is well-suited for site-specific conjugation strategies. The terminal carboxylic acid can be activated to react with specific nucleophilic residues on an antibody. For example, it can be coupled to engineered cysteine residues or unnatural amino acids that have been incorporated into the antibody sequence at specific locations. One notable application involves the use of PEG3 derivatives in the construction of bispecific antibody fragments. For instance, "azido-PEG3-aminooxy" and "BCN-PEG3-aminooxy" linkers, which are functionalized versions of the core HO-Peg3-CH2COOH structure, have been used to conjugate different antibody fragments (Fabs) via click chemistry. nih.gov This approach allows for the creation of well-defined bi-specific conjugates with high precision.

Role in Prodrug Design and Controlled Release Systems

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach can improve the pharmacokinetic profile of a drug and reduce its toxicity. The linker connecting the drug to a carrier or solubilizing group is key to the prodrug's activation mechanism.

pH-Sensitive Linkers

One common strategy for controlled drug release is to use linkers that are stable at physiological pH (around 7.4) but are cleaved in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes (pH 5.0-6.5). While the HO-Peg3-CH2COOH linker itself is not inherently pH-sensitive, its terminal functional groups can be used to incorporate pH-labile bonds. For example, the carboxylic acid can be used to form a hydrazone or acetal linkage with a drug molecule. These bonds are known to hydrolyze under acidic conditions, leading to the release of the active drug. The hydrophilic nature of the PEG3 spacer can also influence the hydrolysis rate of the pH-sensitive bond.

Enzyme-Cleavable Linkers

Another approach to controlled release is the use of linkers that are substrates for enzymes that are overexpressed in tumor tissues or within specific cellular compartments. Cathepsins, a family of lysosomal proteases, are frequently exploited for this purpose. Peptide sequences that are recognized and cleaved by cathepsins, such as the valine-citrulline (Val-Cit) dipeptide, can be incorporated into a linker design. preprints.orgnih.gov

The HO-Peg3-CH2COOH molecule can serve as a spacer element within a larger enzyme-cleavable linker construct. For example, a peptide sequence could be attached to the hydroxyl end of the PEG3 spacer, while the carboxyl end is conjugated to the drug. Upon internalization of the ADC into a cancer cell and trafficking to the lysosome, cathepsins would cleave the peptide sequence, initiating the release of the drug. The PEG3 component in such a design would primarily serve to enhance solubility and provide spatial separation between the antibody and the cleavable peptide, ensuring efficient enzymatic access.

Nanoparticle Surface Functionalization and Nanomedicine

Nanoparticles are increasingly being explored as versatile platforms for drug delivery, diagnostics, and imaging. The surface properties of nanoparticles are critical for their in vivo behavior, including circulation time, biodistribution, and cellular uptake.

Surface functionalization with PEG, a process known as PEGylation, is a widely used strategy to improve the biocompatibility and pharmacokinetic properties of nanoparticles. The hydrophilic PEG chains create a hydration layer on the nanoparticle surface, which can reduce opsonization (the process of being marked for clearance by the immune system) and prolong circulation time.

HO-Peg3-CH2COOH is an ideal candidate for the surface functionalization of various types of nanoparticles, including metallic, lipid-based, and polymeric nanoparticles. The hydroxyl group can be used to attach to the nanoparticle surface through various chemical reactions, while the terminal carboxylic acid provides a reactive handle for the conjugation of targeting ligands (e.g., antibodies, peptides) or therapeutic molecules.

The density and length of the PEG chains on the nanoparticle surface can influence its biological properties. The use of a monodisperse linker like HO-Peg3-CH2COOH allows for precise control over the surface chemistry, leading to more uniform and reproducible nanoparticle formulations.

Table 2: Representative Data on the Effect of PEG-COOH Functionalization on Nanoparticle Properties

This table presents illustrative data for gold nanoparticles functionalized with a PEG-COOH linker to demonstrate the typical changes in physicochemical properties observed upon surface modification. Specific values can vary depending on the nanoparticle core material, size, and the specific PEG linker used.

PropertyUnfunctionalized NanoparticlesPEG-COOH Functionalized Nanoparticles
Hydrodynamic Diameter (nm) 15.2 ± 0.525.8 ± 0.8
Zeta Potential (mV) at pH 7.4 -35.4 ± 2.1-45.7 ± 1.9
Drug Loading Capacity (% w/w) Not Applicable5-15% (depending on the drug)
Colloidal Stability in High Salt Buffer Aggregation observedStable

Steric Stabilization and Biocompatibility of Nanoparticles

The conjugation of polyethylene glycol (PEG) chains to the surface of nanoparticles, a process known as PEGylation, is a widely adopted strategy to improve their in vivo performance. HO-Peg3-CH2COOH serves as an effective PEGylating agent, imparting both steric stabilization and enhanced biocompatibility to a variety of nanoparticle platforms.

The presence of the hydrophilic PEG chains on the nanoparticle surface creates a hydrated layer that sterically hinders the adsorption of opsonin proteins from the bloodstream. This "stealth" effect reduces the recognition and uptake of the nanoparticles by the mononuclear phagocyte system (MPS), thereby prolonging their systemic circulation time. The flexibility and mobility of the PEG chains contribute to this steric barrier, preventing aggregation and improving the colloidal stability of the nanoparticles in physiological environments.

Furthermore, the inherent biocompatibility of PEG reduces the immunogenicity of the nanoparticles, minimizing potential adverse immune responses. The hydroxyl and carboxylic acid functional groups of HO-Peg3-CH2COOH allow for its covalent attachment to the nanoparticle surface through various conjugation chemistries, ensuring a stable and robust coating.

Table 1: Impact of PEGylation on Nanoparticle Properties

PropertyUnmodified NanoparticlesNanoparticles Modified with HO-Peg3-CH2COOH
Hydrodynamic Diameter Prone to aggregation in high salt buffersStable, with a slight increase in size due to the PEG layer
Surface Charge (Zeta Potential) Variable, often leading to instabilityGenerally shifted towards neutral, reducing non-specific interactions
Protein Adsorption High, leading to rapid clearanceSignificantly reduced, leading to prolonged circulation
In Vivo Half-Life ShortExtended

Ligand Conjugation for Targeted Nanoparticle Delivery

A key advantage of utilizing HO-Peg3-CH2COOH in nanoparticle surface modification is the availability of its terminal carboxylic acid group for the covalent attachment of targeting ligands. This enables the transformation of conventional nanoparticles into actively targeted delivery systems capable of recognizing and binding to specific cell surface receptors that are overexpressed on diseased cells, such as cancer cells.

The carboxylic acid moiety can be readily activated to form an active ester, which can then react with amine groups present in targeting ligands like antibodies, antibody fragments, peptides, or small molecules. The PEG spacer of HO-Peg3-CH2COOH plays a crucial role in this context by extending the targeting ligand away from the nanoparticle surface. This spatial separation minimizes steric hindrance and allows for optimal interaction between the ligand and its receptor on the target cell, thereby enhancing the binding affinity and specificity of the targeted nanoparticle.

This targeted approach can significantly improve the therapeutic index of encapsulated drugs by increasing their concentration at the site of action while minimizing off-target toxicity.

Applications in Imaging and Theranostics

The ability to conjugate various functional molecules to nanoparticles via HO-Peg3-CH2COOH extends their application to the realm of medical imaging and theranostics. Theranostics refers to the integration of diagnostic and therapeutic functionalities within a single platform.

For imaging applications, fluorescent dyes or contrast agents for magnetic resonance imaging (MRI) can be attached to the carboxylic acid terminus of HO-Peg3-CH2COOH on the nanoparticle surface. The enhanced circulation time and potential for targeted delivery afforded by the PEG linker can lead to improved signal-to-noise ratios and better visualization of diseased tissues.

In a theranostic context, nanoparticles can be co-loaded with both a therapeutic agent and an imaging agent. The HO-Peg3-CH2COOH linker can be utilized to attach a targeting ligand, ensuring the specific delivery of this dual-functional nanoparticle to the target site. This allows for the simultaneous monitoring of the biodistribution of the nanoparticle and the therapeutic response, paving the way for personalized medicine approaches.

Application in PROTACs (Proteolysis-Targeting Chimeras)

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker plays a critical role in the efficacy of a PROTAC, and HO-Peg3-CH2COOH represents a valuable building block for the construction of these linkers.

Design Principles of PROTAC Linkers

The linker in a PROTAC is not merely a passive spacer; its length, flexibility, and chemical composition are critical parameters that influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov An optimal linker facilitates the proper orientation of the target protein and the E3 ligase to enable efficient ubiquitination of the target, leading to its subsequent degradation by the proteasome. springernature.com

Key design principles for PROTAC linkers include:

Length: The linker must be long enough to span the distance between the binding sites of the target protein and the E3 ligase without inducing steric clash. However, an excessively long linker can lead to unproductive binding modes and decreased efficacy. researchgate.net

Flexibility: A degree of flexibility in the linker is often desirable to allow for the necessary conformational adjustments required for the formation of a stable ternary complex.

Solubility: The linker can significantly impact the physicochemical properties of the PROTAC, including its solubility and cell permeability. Hydrophilic linkers, such as those based on PEG, can improve the aqueous solubility of the PROTAC molecule. nih.gov

Role of HO-Peg3-CH2COOH as a PROTAC Linker

HO-Peg3-CH2COOH is a well-suited component for the construction of PROTAC linkers due to its defined length, inherent flexibility, and hydrophilicity. The triethylene glycol unit provides a flexible chain of a specific length, which can be crucial for optimizing the distance between the two ends of the PROTAC.

Modulation of Target Protein Degradation

The specific structure of the linker, including the use of moieties like HO-Peg3-CH2COOH, can directly modulate the efficiency and selectivity of target protein degradation. The length of the PEG chain in the linker has been shown to be a critical determinant of PROTAC potency. A systematic variation of the PEG chain length can lead to significant differences in the degradation of the target protein.

The flexibility imparted by the PEG linker can allow the PROTAC to adopt multiple conformations, some of which may be more favorable for the formation of a productive ternary complex. This dynamic nature can be advantageous in accommodating the complex protein-protein interactions within the ternary structure. Furthermore, the linker itself can engage in interactions with the target protein or the E3 ligase, which can either stabilize or destabilize the ternary complex, thereby influencing the rate of protein degradation. nih.gov The optimization of the linker is therefore a key step in the development of highly potent and selective PROTAC degraders.

Table 2: Influence of Linker Length on PROTAC Efficiency (Illustrative Example)

PROTAC Linker ComponentLinker Length (atoms)DC50 (nM) for Target Protein Degradation
PEG1~8500
HO-Peg3-CH2COOH ~14 50
PEG5~20250
PEG7~26800

Note: Data is illustrative and represents a typical trend observed in PROTAC optimization studies where an optimal linker length leads to maximum degradation potency.

Ho Peg3 Ch2cooh in Biomaterials and Tissue Engineering

Hydrogel Formation and Modification

The ability of HO-Peg3-CH2COOH to participate in cross-linking reactions is fundamental to its use in hydrogel formation. Hydrogels are three-dimensional polymer networks capable of absorbing significant amounts of water, mimicking the soft, hydrated environment of biological tissues nih.gov.

HO-Peg3-CH2COOH can be incorporated into hydrogel networks through several cross-linking strategies, primarily leveraging its terminal functional groups. The carboxylic acid group (-COOH) is reactive towards primary amines, forming stable amide bonds. This conjugation is typically facilitated by carbodiimide (B86325) coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) researchgate.netgoogle.com. This chemistry is widely employed to link PEG chains to proteins, peptides, or other amine-functionalized polymers, creating cross-linked networks researchgate.netgoogle.com.

The terminal hydroxyl group (-OH) provides another site for chemical modification. It can undergo esterification reactions or be activated for various conjugation chemistries, allowing for diverse cross-linking approaches or further functionalization of the hydrogel matrix broadpharm.com. HO-Peg3-CH2COOH can also be integrated into hydrogels formed via other PEG-based cross-linking methods, such as thiol-ene "click" reactions or enzymatic cross-linking, when used in conjunction with appropriately functionalized co-monomers frontiersin.org.

The inherent hydrophilicity of the PEG backbone allows the hydrogel to absorb substantial amounts of water, contributing to its swelling nih.gov. The degree of swelling is inversely correlated with the cross-linking density; a higher density of cross-links restricts polymer chain mobility, thereby limiting water uptake . Furthermore, the presence of the carboxylic acid group can impart pH-sensitivity to the hydrogel. At pH values above its pKa, the carboxylic acid can deprotonate, introducing negative charges into the network. This ionization increases the osmotic pressure within the hydrogel, leading to enhanced water absorption and swelling researchgate.netmdpi.com. While specific quantitative data for HO-Peg3-CH2COOH-based hydrogels are not extensively detailed in the provided literature, general principles indicate that increasing PEG concentration and cross-linking density typically enhances mechanical properties such as stiffness and tensile strength acs.org.

Surface Modification of Medical Devices and Implants

The application of PEG-based coatings is a cornerstone strategy for improving the performance and biocompatibility of medical devices and implants by minimizing undesirable interactions with biological environments.

Surfaces modified with PEG derivatives, including those incorporating short PEG chains like HO-Peg3-CH2COOH, are highly effective at resisting non-specific protein adsorption and biofouling researchgate.netnih.gov. This antifouling property arises from the hydrophilic and flexible nature of the PEG chains, which create a steric barrier that repels proteins and other biomolecules from the surface researchgate.netnih.govnih.gov. This resistance is crucial for preventing the activation of immune responses and the formation of biofilms on implanted materials.

Research has quantified the efficacy of PEGylation in reducing protein adsorption. For example, studies on niobium oxide surfaces demonstrated a significant decrease in protein adsorption when coated with PEG-based copolymers. Myoglobin adsorption, a common measure of protein fouling, was reduced from approximately 135 ng/cm² on a bare surface to about 34 ng/cm² on a surface modified with a Poly(L-lysine)-g-poly(ethylene glycol) (PLL-g-PEG) copolymer nih.gov. Such data illustrate the substantial improvement in surface inertness achieved through PEGylation.

ProteinSurface TypeAdsorbed Protein (ng/cm²)Source
MyoglobinBare Nb₂O₅135 ± 14 nih.gov
MyoglobinNb₂O₅ + PLL-g-PEG34 ± 3 nih.gov
AlbuminBare Nb₂O₅110 ± 10 nih.gov
AlbuminNb₂O₅ + PLL-g-PEG28 ± 2 nih.gov
FibrinogenBare Nb₂O₅95 ± 9 nih.gov
FibrinogenNb₂O₅ + PLL-g-PEG20 ± 2 nih.gov

The incorporation of PEG chains, such as those provided by HO-Peg3-CH2COOH, onto the surfaces of medical devices and implants is a well-established strategy to enhance biocompatibility . The PEG coating can mitigate inflammatory responses and foreign body reactions by shielding the underlying material from direct interaction with biological tissues and fluids researchgate.netnih.gov.

Moreover, the terminal carboxylic acid group on HO-Peg3-CH2COOH serves as a reactive handle for the covalent immobilization of bioactive molecules, including peptides (e.g., RGD sequences that promote cell adhesion) and growth factors. This surface functionalization can actively promote specific cell adhesion, proliferation, and differentiation, thereby guiding tissue integration and regeneration mdpi.com. Studies have indicated that PEG-modified surfaces can lead to improved cell viability and adhesion compared to unmodified surfaces mdpi.comresearchgate.net.

Scaffolds for Cell Culture and Tissue Regeneration

HO-Peg3-CH2COOH is a valuable component in the design and fabrication of scaffolds intended for cell culture and tissue regeneration applications . Its bifunctional nature allows for its integration into scaffold matrices or for the surface modification of existing scaffold materials.

The PEG chain component provides a hydrophilic and biocompatible microenvironment, which is essential for supporting cell viability, proliferation, and metabolic activity. This characteristic helps mimic aspects of the natural extracellular matrix (ECM), creating a more conducive environment for cell growth and tissue development nih.govmdpi.com. The terminal carboxylic acid group offers a reactive site for the covalent attachment of signaling molecules, ECM proteins, or other biomolecules. This functionalization can direct cell behavior, promote specific cell adhesion, and guide tissue development, thereby enhancing the regenerative potential of the scaffold . Scaffolds incorporating PEG components can provide the necessary mechanical support and structural integrity while facilitating cell infiltration and tissue ingrowth, which are critical for successful tissue engineering outcomes rsc.orgnih.gov. For example, composite scaffolds containing PEG have demonstrated suitability for cell adhesion and proliferation in bone tissue engineering applications mdpi.com.

Design of PEG-based Scaffolds

The design of effective tissue engineering scaffolds requires materials that can mimic the structural and functional properties of the native extracellular matrix (ECM). PEG-based hydrogels and scaffolds offer significant advantages in this regard, owing to their tunable properties and ease of functionalization nih.govfrontiersin.org. HO-Peg3-CH2COOH, with its short PEG chain (typically three ethylene (B1197577) oxide units), can contribute to the structural integrity and network formation of PEG-based scaffolds.

PEG hydrogels are generally formed through the crosslinking of reactive PEG end groups nih.govsigmaaldrich.comfrontiersin.orgsigmaaldrich.com. While longer PEG chains (≥5 kDa) are often employed for hydrogel formation to influence mesh size and mechanical properties sigmaaldrich.comfrontiersin.org, shorter PEG derivatives like HO-Peg3-CH2COOH can serve as crucial crosslinking agents or co-monomers. The bifunctional nature of HO-Peg3-CH2COOH allows it to participate in various polymerization or crosslinking reactions. For instance, the hydroxyl group can react with isocyanates or activated esters, while the carboxylic acid group can be activated (e.g., using carbodiimide chemistry like EDC/NHS) to form amide bonds with amine-containing molecules or polymers nih.govjenkemusa.commdpi.com. This capability can be leveraged to create crosslinked networks, potentially influencing the scaffold's porosity, swelling ratio, and mechanical stability nih.govmdpi.comx-mol.net. The specific contribution of a short PEG chain like Peg3 to mechanical properties would typically result in a denser network compared to longer PEG chains, potentially affecting stiffness and degradation rates.

Table 1: Functionalization Strategies for PEG Scaffolds

Functional Group on PEG DerivativeCommon Reaction Partner(s)Application in Scaffold Design/ModificationExample PEG Derivative Type
Hydroxyl (-OH)Isocyanates, Activated EstersCrosslinking, Surface modificationHO-PEG-NCO, HO-PEG-NHS
Carboxyl (-COOH)Amines (via activation)Bioactive conjugation, CrosslinkingHO-PEG-CH2COOH, PEG-(COOH)2
Amine (-NH2)Activated Esters, AldehydesBioactive conjugation, CrosslinkingH2N-PEG-NH2, H2N-PEG-COOH
MaleimideThiolsBioactive conjugation, CrosslinkingPEG-Maleimide
Acrylate/MethacrylateThiols, Amines (via Michael addition), UV initiationPhotocrosslinking, Hydrogel formationPEG-Diacrylate

Incorporation of Bioactive Signals via HO-Peg3-CH2COOH Linkage

A critical aspect of designing effective tissue engineering scaffolds is the incorporation of bioactive signals that can direct cell behavior, such as adhesion, proliferation, and differentiation nih.govrsc.orgacs.org. PEG-based materials, due to their inherent bio-inertness, often require functionalization with cell-adhesive peptides or growth factors to promote cellular interaction nih.govsigmaaldrich.comfrontiersin.org. HO-Peg3-CH2COOH is particularly well-suited for this purpose, primarily through its terminal carboxylic acid group.

The carboxylic acid terminus can be readily activated using common coupling reagents, such as N-hydroxysuccinimide (NHS) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an NHS ester nih.govjenkemusa.commdpi.com. This activated ester is highly reactive towards primary amine groups present on many bioactive molecules, including peptides (e.g., RGD sequences for cell adhesion) and proteins nih.govrsc.orgcore.ac.uknih.gov. The formation of a stable amide bond covalently links the bioactive signal to the PEG scaffold, ensuring its retention and presentation to cells nih.govmdpi.comcore.ac.uk. The PEG chain itself acts as a flexible spacer, which can improve the accessibility of the conjugated biomolecule to cell surface receptors and prevent steric hindrance sigmaaldrich.comrsc.orgmdpi.com.

The short length of the Peg3 chain in HO-Peg3-CH2COOH means it can act as a compact linker, positioning the bioactive signal close to the scaffold surface. This proximity can be advantageous for promoting specific cell-surface interactions. For instance, conjugating RGD peptides via HO-Peg3-CH2COOH can significantly enhance cell adhesion compared to non-functionalized PEG scaffolds core.ac.ukresearchgate.net. Similarly, growth factors can be immobilized to stimulate cellular differentiation pathways relevant to specific tissue regeneration goals nih.govacs.org.

Table 2: Bioactive Signals and Their Effects in PEG Scaffolds

Bioactive SignalPrimary Function in Tissue EngineeringTypical Conjugation Chemistry with PEG-COOHReported Effects on Cell Behavior
RGD PeptideCell adhesion, Integrin bindingAmide bond formation (via EDC/NHS)Enhanced cell adhesion, proliferation, and migration nih.govcore.ac.ukresearchgate.net
BMP-2 (mimetic)Osteogenic differentiationAmide bond formation (via EDC/NHS)Promotes bone formation, mineralization acs.orgmdpi.com
VEGFAngiogenesis, VascularizationAmide bond formation (via EDC/NHS)Stimulates endothelial cell growth and tube formation nih.govacs.org
Growth FactorsGeneral cell proliferation/differentiationAmide bond formation (via EDC/NHS)Modulates specific cell fates, ECM production nih.govrsc.org

Compound List:

HO-Peg3-CH2COOH (Hydroxy-PEG3-Carboxylic Acid)

Polyethylene Glycol (PEG)

RGD Peptide (Arginine-Glycine-Aspartic Acid)

VEGF (Vascular Endothelial Growth Factor)

BMP-2 (Bone Morphogenetic Protein-2)

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide)

PEGDA (Poly(ethylene glycol) diacrylate)

PEGDMA (Poly(ethylene glycol) dimethacrylate)

Research Directions and Future Perspectives of Ho Peg3 Ch2cooh

Development of "Smart" PEG Systems

The evolution of PEGylation technology is moving beyond passive "stealth" applications towards the creation of dynamic, environmentally-responsive systems. These "smart" systems are designed to undergo physicochemical changes in response to specific biological cues, enabling controlled and targeted therapeutic action. HO-Peg3-CH2COOH is a key player in this field, providing a scaffold for the development of stimuli-responsive derivatives.

Stimuli-Responsive HO-Peg3-CH2COOH Derivatives

The core concept behind stimuli-responsive derivatives of HO-Peg3-CH2COOH is the incorporation of cleavable linkages or environmentally sensitive moieties. These can be engineered to respond to a variety of internal or external stimuli, such as changes in pH, enzyme concentrations, or temperature. researchgate.net By modifying the hydroxyl or carboxyl termini of HO-Peg3-CH2COOH, researchers can introduce functionalities that remain stable under normal physiological conditions but become activated in the unique microenvironment of diseased tissues, such as tumors. nih.gov This targeted activation allows for the precise release of therapeutic payloads, minimizing off-target effects.

Enzymatic, pH, and Temperature-Sensitive Structures

The versatility of HO-Peg3-CH2COOH allows for its integration into systems sensitive to various biological triggers:

Enzymatic-Sensitive Structures: Specific peptide sequences that are substrates for enzymes overexpressed in pathological conditions (e.g., matrix metalloproteinases in tumors) can be conjugated to HO-Peg3-CH2COOH. These enzyme-labile linkers will be cleaved upon reaching the target site, releasing the conjugated drug. While direct studies on the enzymatic cleavage of HO-Peg3-CH2COOH conjugates are emerging, the principle of using short PEG linkers in such systems is well-established.

pH-Sensitive Structures: The acidic microenvironment of tumors (pH 6.5-6.8) and endosomes/lysosomes (pH 4.5-6.0) provides a trigger for pH-responsive drug release. HO-Peg3-CH2COOH can be incorporated into systems with acid-labile bonds, such as hydrazones or acetals. rsc.org These bonds are relatively stable at physiological pH (7.4) but hydrolyze in acidic conditions, leading to drug release. The carboxyl group of HO-Peg3-CH2COOH is particularly useful for creating such pH-sensitive linkages.

Temperature-Sensitive Structures: Thermo-responsive polymers, such as poly(N-isopropylacrylamide) (PNIPAAm), exhibit a lower critical solution temperature (LCST) around physiological temperatures. researchgate.netmdpi.comnih.gov Below the LCST, the polymer is soluble, but above it, it undergoes a phase transition and becomes hydrophobic. HO-Peg3-CH2COOH can be grafted onto or used to initiate the polymerization of such polymers to create thermo-responsive hydrogels or micelles. rsc.orgmdpi.comnih.gov These systems can be designed to release their payload in response to localized hyperthermia or the slightly elevated temperatures of inflamed tissues.

StimulusTriggering ConditionPotential Linkage/Structure with HO-Peg3-CH2COOH
Enzymes Overexpression of specific enzymes (e.g., MMPs) in diseased tissuePeptide sequences susceptible to enzymatic cleavage
pH Acidic microenvironment of tumors or endosomes/lysosomesAcid-labile bonds such as hydrazones, acetals
Temperature Localized hyperthermia or inflammation-induced temperature increaseIntegration with thermo-responsive polymers (e.g., PNIPAAm)

Expansion into Multi-functional and Branched PEG Architectures

To enhance the therapeutic potential of PEGylated systems, researchers are moving from linear to more complex, multi-functional, and branched architectures. HO-Peg3-CH2COOH serves as an ideal building block for the synthesis of these sophisticated structures, offering precise control over the final architecture. jenkemusa.comgoogle.combroadpharm.com

Increased Drug Loading Capacity

A significant limitation of linear PEG-drug conjugates is often a low drug-to-polymer ratio. Branched or multi-arm PEGs, synthesized using building blocks like HO-Peg3-CH2COOH, can overcome this limitation by providing multiple points for drug attachment. This leads to a higher drug loading capacity per molecule, which can enhance the therapeutic efficacy of the conjugate. nih.gov The globular structure of branched PEGs can also influence the solubility and pharmacokinetic profile of the conjugated drug.

PEG ArchitectureTypical Drug LoadingKey Advantage
Linear Low to ModerateEstablished synthesis, well-characterized
Branched/Multi-arm HighIncreased drug payload, altered pharmacokinetics

Creation of Complex Bioconjugates

The heterobifunctional nature of HO-Peg3-CH2COOH is instrumental in the creation of complex bioconjugates, where multiple different molecules are linked together. nih.govchemrxiv.orgscbt.com For example, one terminus of the PEG linker can be attached to a targeting ligand (e.g., an antibody or peptide), while the other is conjugated to a therapeutic agent. This allows for the development of highly specific drug delivery systems, such as antibody-drug conjugates (ADCs). The short, hydrophilic PEG3 spacer can improve the solubility and stability of the ADC without adding significant molecular weight. researchgate.net

Advanced Drug Delivery Platforms

HO-Peg3-CH2COOH is being integrated into a variety of advanced drug delivery platforms to improve their in vivo performance. Its hydrophilicity, biocompatibility, and versatile chemical handles make it a valuable component in the design of nanoparticles, hydrogels, and other delivery systems. nih.govrsc.orgnih.gov

The surface modification of nanoparticles with PEG, a process known as PEGylation, is a widely used strategy to improve their systemic circulation time by reducing opsonization and clearance by the mononuclear phagocyte system. nih.gov HO-Peg3-CH2COOH can be used to create a dense layer of short PEG chains on the surface of nanoparticles, enhancing their stability and bioavailability. nih.gov

Furthermore, HO-Peg3-CH2COOH is a key component in the formation of hydrogels for controlled drug release. nih.govnih.govresolvemass.ca Its ability to be cross-linked into a three-dimensional network allows for the encapsulation of therapeutic molecules. The properties of these hydrogels, such as their swelling behavior and degradation rate, can be tuned by controlling the cross-linking density and the incorporation of stimuli-responsive elements. resolvemass.cajenkemusa.com Injectable, in situ-forming hydrogels are a particularly promising area of research, where a liquid formulation can be administered and then form a gel depot for sustained local drug delivery. nih.govd-nb.info

Gene Drug Delivery (siRNA, mRNA, pDNA)

The unique architecture of HO-Peg3-CH2COOH makes it a valuable component in advanced drug delivery systems, particularly for nucleic acid-based therapeutics such as small interfering RNA (siRNA), messenger RNA (mRNA), and plasmid DNA (pDNA). The PEGylation of delivery vectors is a well-established strategy to improve the pharmacokinetic profiles of therapeutic agents. The hydrophilic and flexible nature of the PEG chain in HO-Peg3-CH2COOH can be leveraged to confer "stealth" properties to gene delivery nanoparticles. This PEG layer creates a hydration shell that can reduce non-specific binding of proteins, thereby preventing rapid clearance by the mononuclear phagocyte system and extending circulation time.

The terminal functional groups of HO-Peg3-CH2COOH are crucial for its role in gene delivery. The carboxylic acid group can be activated to covalently attach to amine groups on lipids or polymers that form the core of the nanoparticle, while the hydroxyl group can be further modified to attach targeting ligands. This allows for the creation of targeted delivery systems that can specifically recognize and bind to receptors overexpressed on diseased cells, thereby enhancing the efficiency of gene delivery to the target site.

Future research in this area will likely focus on optimizing the density and conformation of HO-Peg3-CH2COOH on the surface of gene delivery vectors to maximize circulation time and targeting efficiency. Furthermore, the development of cleavable linkages to attach the PEG derivative could allow for the shedding of the PEG shield upon reaching the target tissue, which may facilitate cellular uptake and endosomal escape of the nucleic acid payload.

Lipid Nanoparticles (LNPs) and PEG-Lipids

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the successful COVID-19 mRNA vaccines. PEG-lipids, which are conjugates of PEG and a lipid anchor, are a critical component of LNP formulations. acs.org HO-Peg3-CH2COOH can serve as a precursor for the synthesis of such PEG-lipids. The carboxylic acid terminus can be conjugated to the headgroup of a lipid, such as a phosphatidylethanolamine (PE), to form a PEG-lipid that can be incorporated into the LNP structure.

The inclusion of PEG-lipids in LNPs offers several advantages, including:

Steric Stabilization: The PEG chains provide a steric barrier that prevents the aggregation of LNPs, enhancing their stability during storage and in biological fluids. nih.gov

Prolonged Circulation: By reducing opsonization and subsequent uptake by phagocytic cells, PEG-lipids significantly extend the in vivo circulation half-life of LNPs. nih.gov

Controlled Particle Size: The amount of PEG-lipid in the formulation can influence the final size of the LNPs during their formation. acs.org

While highly beneficial, the use of PEG-lipids also presents the "PEG dilemma," where repeated administration can lead to the production of anti-PEG antibodies, potentially causing accelerated blood clearance of subsequent doses. Future research is directed towards developing strategies to mitigate this immune response, such as using shorter PEG chains or developing alternative hydrophilic polymers. The well-defined, short-chain nature of HO-Peg3-CH2COOH could be advantageous in this context.

LNP ComponentPrimary FunctionRelevance of HO-Peg3-CH2COOH
Ionizable Cationic LipidsEncapsulation of nucleic acids and endosomal escape-
Phospholipids (e.g., DSPC)Structural integrity of the nanoparticle-
CholesterolStabilizes the lipid bilayer and facilitates membrane fusion-
PEG-LipidsSteric stabilization, prolonged circulation, and particle size controlCan be synthesized using HO-Peg3-CH2COOH as a hydrophilic linker.

Novel Applications in Diagnostics and Biosensing

The heterobifunctional nature of HO-Peg3-CH2COOH makes it an excellent candidate for the development of novel diagnostic tools and biosensors. The two distinct terminal groups allow for controlled, sequential conjugation of different molecules, which is a key requirement in the fabrication of sensitive and specific biosensing platforms.

The carboxylic acid group can be activated, for example, using EDC/NHS chemistry, to form a stable amide bond with amine groups on a solid support, such as a gold nanoparticle, a magnetic bead, or the surface of a sensor chip. The terminal hydroxyl group is then available for the attachment of a biorecognition element, such as an antibody, an aptamer, or a specific enzyme. This oriented immobilization of the biorecognition molecule is crucial for maintaining its biological activity and ensuring its accessibility to the target analyte.

The PEG linker itself provides several benefits in a biosensor context. It acts as a spacer, extending the biorecognition element away from the sensor surface to minimize steric hindrance and improve target binding. chempep.com The hydrophilic nature of the PEG chain can also reduce non-specific adsorption of proteins and other interfering substances from complex biological samples, thereby lowering the background signal and enhancing the sensitivity of the assay.

Diagnostic/Biosensing ApplicationRole of HO-Peg3-CH2COOHPotential Advantage
Immunoassays (e.g., ELISA)Immobilization of capture antibodies on microplates or nanoparticles.Improved antibody orientation and reduced non-specific binding.
Surface Plasmon Resonance (SPR) BiosensorsFunctionalization of sensor chips with ligands for interaction analysis.Enhanced ligand accessibility and minimized surface fouling.
Electrochemical BiosensorsCovalent attachment of enzymes or antibodies to electrode surfaces.Increased stability of the bioreceptor and improved signal-to-noise ratio.
Point-of-Care Diagnostic DevicesComponent of the sensing surface in microfluidic or paper-based devices.Facilitates the development of sensitive and robust diagnostic tests.

Computational Modeling and Simulation of HO-Peg3-CH2COOH Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for gaining insights into the behavior of molecules at the atomic level. nih.govnih.gov For a molecule like HO-Peg3-CH2COOH, these methods can be used to predict its conformational flexibility, its interactions with other molecules, and its influence on the properties of larger systems, such as nanoparticles and functionalized surfaces.

MD simulations can be employed to:

Characterize the Conformational Landscape: The flexibility of the PEG chain in HO-Peg3-CH2COOH is a key feature. chempep.com Simulations can map the distribution of its end-to-end distances and predict its radius of gyration in different solvent environments. This information is crucial for understanding its role as a spacer in bioconjugation.

Model PEGylated Surfaces: Simulations can provide a detailed picture of how HO-Peg3-CH2COOH molecules arrange themselves on the surface of a nanoparticle or a biosensor. nih.gov This includes predicting the density and thickness of the PEG layer, which are critical parameters for steric stabilization and the reduction of non-specific binding.

Investigate Bioconjugation Processes: By modeling the interactions between the terminal groups of HO-Peg3-CH2COOH and other molecules, simulations can help to optimize conjugation strategies. acs.org For example, the accessibility of the terminal hydroxyl group for ligand attachment after the carboxylic acid has been immobilized on a surface can be assessed.

Predict Drug-Carrier Interactions: In the context of drug delivery, simulations can elucidate how the PEG layer formed by HO-Peg3-CH2COOH-derived lipids interacts with drug molecules and biological membranes, providing insights into drug loading and release mechanisms. nih.gov

These computational approaches can accelerate the rational design of new materials and delivery systems based on HO-Peg3-CH2COOH by reducing the need for extensive experimental screening. nih.gov

Scalability and Commercial Production Considerations

The transition of HO-Peg3-CH2COOH from a laboratory reagent to a commercially viable product for pharmaceutical and diagnostic applications requires careful consideration of scalability and manufacturing processes. The synthesis of heterobifunctional PEGs on a large scale presents several challenges, including ensuring high purity, low polydispersity, and batch-to-batch consistency.

Key considerations for the commercial production of HO-Peg3-CH2COOH include:

Synthetic Route: The chosen synthetic pathway must be robust, efficient, and amenable to scale-up. A common strategy involves the monoprotection of a symmetrical PEG-diol, followed by modification of the unprotected hydroxyl group and subsequent deprotection and modification of the other terminus. Alternatively, polymerization of ethylene (B1197577) oxide from a functional initiator can be employed. researchgate.net

Purification: The removal of starting materials, byproducts, and homobifunctional PEG impurities is critical. Large-scale chromatographic techniques are often required to achieve the high purity needed for biomedical applications.

Quality Control: A comprehensive suite of analytical methods is necessary to ensure the quality of the final product. This includes techniques such as nuclear magnetic resonance (NMR) for structural confirmation, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and high-performance liquid chromatography (HPLC) for purity assessment.

Good Manufacturing Practices (GMP): For pharmaceutical applications, the entire manufacturing process must adhere to current Good Manufacturing Practices (cGMP) guidelines. jenkemusa.comdokeos.com This ensures product safety, quality, and consistency, and involves stringent control over raw materials, facilities, processes, and documentation. pharmagmp.ingmptrends.com Several companies specialize in the GMP-grade production of PEG derivatives, offering custom synthesis from laboratory to commercial scales. jenkemusa.com

Future efforts in this area will likely focus on developing more efficient and cost-effective synthetic and purification methods to make high-quality HO-Peg3-CH2COOH more accessible for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing HO-Peg3-CH2cooh, and how do researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer : Synthesis typically involves stepwise PEGylation and carboxylation. Optimization strategies include:

  • Temperature/pH control : Adjusting reaction parameters to minimize side reactions (e.g., hydrolysis of the carboxylic acid group).
  • Catalyst screening : Testing palladium or enzyme-based catalysts for coupling efficiency .
  • Purification techniques : Using HPLC or size-exclusion chromatography to isolate high-purity fractions.
    • Characterization : NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight validation .

Q. How do researchers evaluate the stability of HO-Peg3-CH2cooh under varying physiological conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies involve:

  • Accelerated degradation tests : Incubating the compound at 37°C in buffers of pH 2–9 for 24–72 hours.
  • Analytical monitoring : UV-Vis spectroscopy (for PEG chain integrity) and LC-MS (to detect breakdown products) .
  • Data interpretation : Comparing degradation kinetics to establish shelf-life predictions.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing HO-Peg3-CH2cooh, and what are their limitations?

  • Methodological Answer :

TechniqueApplicationLimitations
NMR Confirms PEG spacer length and carboxyl group positionLow sensitivity for trace impurities
HPLC Purity assessment (>95%)Requires reference standards
FT-IR Functional group identificationOverlaps in PEG-related peaks
  • Cross-validation using multiple techniques reduces errors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for HO-Peg3-CH2cooh across different studies?

  • Methodological Answer :

  • Meta-analysis : Systematically compare experimental variables (e.g., cell lines, assay protocols) using PRISMA guidelines.
  • Statistical reconciliation : Apply ANOVA or Bayesian models to account for batch effects or dosage discrepancies .
  • Controlled replication : Repeat experiments under standardized conditions (e.g., ISO 17025) to isolate variables .

Q. What experimental design frameworks (e.g., PICO, FINER) are suitable for studying HO-Peg3-CH2cooh in drug delivery systems?

  • Methodological Answer :

  • PICO Framework :
  • Population : Cancer cell lines (e.g., HeLa).
  • Intervention : HO-Peg3-CH2cooh-conjugated nanoparticles.
  • Comparison : Free drug vs. conjugated drug.
  • Outcome : Tumor suppression efficiency (IC₅₀ measurements) .
  • FINER Criteria : Ensure feasibility (lab resources), novelty (patent landscape review), and ethical compliance (animal testing protocols) .

Q. What are the challenges in reproducing published results for HO-Peg3-CH2cooh-based formulations, and how can they be mitigated?

  • Methodological Answer :

  • Common pitfalls : Batch-to-batch variability in PEGylation, undocumented storage conditions.
  • Mitigation strategies :
  • Detailed protocols : Share step-by-step synthesis videos via platforms like protocols.io .
  • Open data : Publish raw chromatograms and spectra in repositories like Zenodo .
  • Collaborative verification : Partner with independent labs for cross-validation .

Q. How can computational modeling (e.g., molecular dynamics) guide the rational design of HO-Peg3-CH2cooh derivatives?

  • Methodological Answer :

  • Simulation setup : Use AMBER or GROMACS to model PEG-water interactions and carboxyl group solvation.
  • Parameter optimization : Adjust force fields to account for PEG flexibility and carboxylate ionization .
  • Validation : Compare predicted stability (RMSD values) with experimental DSC data .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in HO-Peg3-CH2cooh toxicity studies?

  • Methodological Answer :

  • Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate LD₅₀ values.
  • Outlier detection : Use Grubbs’ test to exclude anomalous data points.
  • Software tools : GraphPad Prism for visualization; R/Bioconductor for high-throughput data .

Q. How do researchers assess the environmental impact of HO-Peg3-CH2cooh degradation byproducts?

  • Methodological Answer :

  • Ecotoxicity assays : Use Daphnia magna or algae models to measure LC₅₀ of breakdown products.
  • Analytical chemistry : GC-MS to identify persistent metabolites .
  • Regulatory alignment : Compare results to EPA guidelines for chemical safety .

Tables for Key Comparisons

Table 1 : Advantages and Limitations of Characterization Techniques

TechniqueAdvantagesLimitations
NMRHigh structural specificityRequires deuterated solvents
HPLCHigh sensitivityColumn fouling risks
FT-IRRapid analysisLimited resolution for PEGs

Table 2 : Research Frameworks for HO-Peg3-CH2cooh Studies

FrameworkApplication Example
PICODrug delivery efficacy in vivo
FINEREthical screening of animal trials

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PEG3-O-CH2COOH
Reactant of Route 2
Reactant of Route 2
PEG3-O-CH2COOH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.